4-(Methylsulfonyl)-3-piperazinobenzoic acid - 1197193-03-5

4-(Methylsulfonyl)-3-piperazinobenzoic acid

Catalog Number: EVT-3226395
CAS Number: 1197193-03-5
Molecular Formula: C12H16N2O4S
Molecular Weight: 284.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic Acid (BCMBA)

  • Compound Description: BCMBA is a low molecular weight agent identified as a new cause of occupational asthma, rhinitis, and contact urticaria []. It was found to elicit these allergic responses through IgE-mediated mechanisms, requiring stringent exposure control measures in occupational settings [].

2-(Chloromethyl)-3-Methyl-4-(methylsulfonyl)pyridine

  • Compound Description: This compound is a key intermediate in the synthesis of Dexlansoprazole, a medication used to treat gastroesophageal reflux disease (GERD) and ulcers []. A modified synthesis of this compound is described, emphasizing green chemistry principles [].

1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole

  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography []. Molecular docking studies were performed with the cyclooxygenase-2 (COX-2) enzyme, revealing potential interactions with specific amino acid residues within the enzyme's binding site [].

(E)-4-((3-Methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)-N'-(substitutedbenzylidene)benzohydrazide derivatives

  • Compound Description: A series of these benzohydrazide derivatives were synthesized and evaluated for their antibacterial activity []. Several derivatives showed promising activity against bacterial pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes [].

2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid

  • Compound Description: This compound contains a chiral center, and a new reverse-phase high-performance liquid chromatography (HPLC) method was developed for separating its two stereoisomers []. The method was validated for linearity, precision, robustness, and solution stability, demonstrating its applicability for monitoring the compound's epimerization [].

3-(4-(Methylsulfonyl)phenyl)-6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine derivatives

  • Compound Description: This series of compounds was designed as potential selective COX-2 inhibitors []. Molecular modeling indicated their selectivity for COX-2, and their synthesis was achieved with good yields [].

4-Methylsulfonyl cinnamate

  • Compound Description: Nickel(II) and cadmium(II) complexes were synthesized using 4-methylsulfonyl cinnamate as a ligand, and their structures were determined via X-ray crystallography []. The complexes exhibited higher antimicrobial activity against Gram-positive bacteria (Bacillus subtilis and Bacillus cereus) compared to the free cinnamate [].
  • Compound Description: This compound, along with its cinchonidine, (R)-(+)-1-(1-naphthyl)ethylamine, and (S)-(-)-1-(2-naphthyl)ethylamine salts, was investigated for its potential in treating insulin resistance, lipid disorders, and metabolic syndrome [].
  • Compound Description: The potassium or sodium salts of this compound were investigated for their potential use in treating clinical conditions such as lipid disorders (dyslipidemia), insulin resistance, and metabolic syndrome [].
  • Compound Description: This compound, specifically its potassium and sodium salts, was explored for its therapeutic potential in treating lipid disorders (dyslipidemias), insulin resistance, and other manifestations of metabolic syndrome [].

3-[4-(Methylsulfonyl)benzoyl]propionic acid

  • Compound Description: The crystal structure of this compound was solved, revealing its simple molecular structure and how it forms carboxylic acid dimers in its solid state [].

4-(Methylsulfonyl) aniline derivatives

  • Compound Description: This series of compounds was designed as potential anti-inflammatory agents with expected selectivity for the COX-2 enzyme []. Several derivatives showed promising anti-inflammatory effects in a rat paw edema model [].

D-(-)-threo-2-(dichloromethyl)-4,5-dihydro-5-4-(methylsulfonyl)phenyl-4-oxazolemethanol

  • Compound Description: This compound is a new intermediate for the synthesis of phlorophenycol, an antibiotic [].

1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl] ethanone

  • Compound Description: This compound is an intermediate in the synthesis of COX-2 inhibitors, which are pharmaceutically active compounds with analgesic and anti-inflammatory properties [].

2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid

  • Compound Description: The crystal structure of this compound has been reported, detailing the conformation of the methylsulfonyl group relative to the benzene ring and the presence of O–H⋯O hydrogen bonds in the crystal lattice [].

[(3R)-4-(4-chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524)

  • Compound Description: MK-0524 is a potent and selective prostaglandin D2 (PGD2) receptor (DP) antagonist, exhibiting a superior pharmacokinetic profile compared to earlier lead compounds [].

Naphthalene-methylsulfonamido, Naphthalene-methylsulfonyl, and Tetrahydronaphthalen-methylsulfonamido Compounds

  • Compound Description: These compounds, designed as analogs of naproxen and 6-methoxy naphthalene acetic acid, were synthesized and evaluated for their cyclooxygenase inhibitory properties [].
  • Compound Description: This compound acts as an agonist for 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors. It is suggested for use in combination therapies, particularly with cytochrome P450 isoenzyme 3A4 inhibitors or inducers, for treating hyperlipidemia, particularly in individuals undergoing immunosuppressive chemotherapy [].

(R)‐1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethanamine

  • Compound Description: This compound is a key intermediate in the synthesis of Apremilast, a medication used to treat psoriasis and psoriatic arthritis [].

6,7-Dichloro-2-methylsulfonyl-3-tert-butylaminoquinoxaline (Compound 2)

  • Compound Description: Compound 2 is a small-molecule allosteric agonist of the glucagon-like peptide-1 receptor (GLP-1R), involved in glucose homeostasis and insulin secretion []. Studies explored its impact on GLP-1R mutants, showcasing its ability to restore peptide responses in some cases, emphasizing the complexity of allosteric modulation in this receptor system [].

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Lapatinib)

  • Compound Description: Lapatinib is a tyrosine kinase inhibitor used in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2) []. It is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) and an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1 [].

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

  • Compound Description: This compound is a potent and selective Na+/H+ exchanger (NHE) inhibitor, exhibiting cardioprotective effects in models of acute myocardial infarction [].

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate Hydrochloride (SAR150640)

  • Compound Description: SAR150640 is a potent and selective human β3-adrenoceptor agonist, showing potential for treating preterm labor due to its ability to inhibit myometrial contractions [].

[(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}meth-oxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemi-hydrate (TAK-875)

  • Compound Description: TAK-875 is a selective G protein-coupled receptor 40/free fatty acid receptor 1 (GPR40/FFA1) agonist, showing promise for treating type 2 diabetes due to its ability to enhance glucose-dependent insulin secretion and improve both postprandial and fasting hyperglycemia in animal models [, ]. It demonstrates a low risk of hypoglycemia and no evidence of β-cell toxicity [].

3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)

  • Compound Description: Compound 5j is a potent and selective COX-2 inhibitor, demonstrating significant analgesic activity in vivo and exhibiting potent inhibition of arachidonic acid-induced platelet aggregation []. Molecular modeling revealed the methylsulfonyl group's interaction with key amino acid residues in the COX-2 active site [].

4- and 2-(nitrobenzyloxycarbonyl)-1, 2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines

  • Compound Description: These compounds, particularly the 4,5-dimethoxy-2-nitro analogue, were studied for their potential as hypoxia-selective cytotoxic agents against EMT6 mammary carcinoma cells [].

1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: DPC 423 undergoes complex metabolism, forming various metabolites, including an unusual glutamate conjugate [, ]. The formation of this conjugate was found to be mediated by the enzyme γ-glutamyltranspeptidase (GGT) [].

Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate (10a)

  • Compound Description: Compound 10a, a 1,5-diarylpyrrole derivative, was identified as a selective COX-2 inhibitor with promising in vitro, ex vivo, and in vivo activity. It was selected for further pharmacokinetic and metabolic studies [].

1,4-Diacetyl-3-methylsulfonyl-4,5-dihydro-1H-1,2,4-triazoles

  • Compound Description: These compounds serve as key intermediates in the synthesis of novel 3,5-disubstituted 4,5-dihydro-1H-1,2,4-triazoles [].

(+/-)-(E)-1-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-[2-[[[5-(methylamino)methyl-2-furyl]methyl]thio]ethyl]-2-(methylsulfonyl) guanidine (T-593)

  • Compound Description: T-593 is a new histamine H2-receptor antagonist with potent antisecretory and antiulcer properties in rats, demonstrating efficacy comparable to ranitidine and omeprazole [].

Chalcones with an SO2CH3 group

  • Compound Description: This series of chalcones was designed as potential selective COX-2 inhibitors, and some compounds showed promising activity compared to celecoxib, ibuprofen, and nimesulide []. Molecular docking studies supported their potential for COX-2 selectivity [].

2-Aryl-3-iodo- and 2-aryl-3-bromo-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-ones

  • Compound Description: These compounds are synthesized through a regio- and stereoselective α-halogenation of 2-aryl-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-ones []. The reaction selectively yields the 2,3-trans isomers, confirmed by 1H NMR spectroscopy and X-ray crystallography [].
  • Compound Description: An electrochemical method was developed to quantify the herbicide mesotrione (MES) and its degradation products, MNBA and AMBA []. This method, employing differential pulse voltammetry on a glassy carbon electrode, provides a sensitive approach for monitoring these compounds in environmental samples [].

3-azido-3- deoxy-1,2:5,6-di-O-cyclohexylidene-D-glucofura nose (V)

  • Compound Description: This compound was synthesized from 1,2:5,6-di-O-cyclohexylidene-3-O-p-toluenesulfonyl-D-allofuranose by reaction with sodium azide in refluxing N,N- dimethylformamide []. This compound is an intermediate in the synthesis of unsaturated amino sugars.

2‐alkyl(aryl)‐3‐methylsulfonyl(sulfinyl)pyrano‐ [4,3‐c]pyrazol‐4(2H)‐ones

  • Compound Description: These compounds, synthesized via the oxidation of 2-alkyl(aryl)-3-methylthiopyrano[4,3-c]pyrazol-4(2H)-ones, showed herbicidal activity [].

7-bromobenzoxazepine and tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

  • Compound Description: These are key intermediates in synthesizing a benzoxazepine-containing kinase inhibitor [].

4-Arylhydrazinylidene-5-(polyfluoroalkyl)pyrazol-3-ones (4-AHPs)

  • Compound Description: These compounds exhibit a range of biological activities, including anticarboxylesterase, antioxidant, anticancer, antibacterial, analgesic, and anti-inflammatory effects []. The presence of a polyfluoroalkyl group contributes to their anticarboxylesterase activity, while other substitutions modulate their antioxidant and anticancer properties. Several 4-AHPs demonstrated potent analgesic effects in a hot plate test, surpassing the efficacy of diclofenac and metamizole.
  • Compound Description: TAK-875 is a potent, selective, and orally bioavailable GPR40 agonist. Its development involved optimizing the structure of a lead compound through cyclization, leading to improved in vitro agonist activities and pharmacokinetic profiles. TAK-875 showed promising glucose-lowering and insulinotropic effects in preclinical models, leading to its advancement into clinical trials for treating type 2 diabetes mellitus [].
  • Compound Description: These compounds are selective COX inhibitors used to investigate the role of COX-1 and COX-2 in 5,6-EET-induced contraction of rabbit intralobar pulmonary arteries [].

Properties

CAS Number

1197193-03-5

Product Name

4-(Methylsulfonyl)-3-piperazinobenzoic acid

IUPAC Name

4-methylsulfonyl-3-piperazin-1-ylbenzoic acid

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

InChI

InChI=1S/C12H16N2O4S/c1-19(17,18)11-3-2-9(12(15)16)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3,(H,15,16)

InChI Key

BHWXOFNMHIDFDN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCNCC2

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.